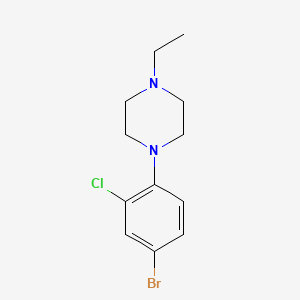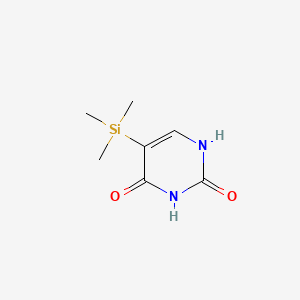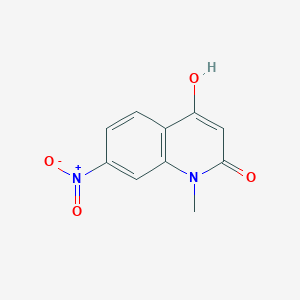
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxy-1-methylquinolin-2(1H)-one using a nitrating agent such as nitric acid under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Lacks the nitro and methyl groups.
1-Methylquinoline: Lacks the hydroxy and nitro groups.
7-Nitroquinoline: Lacks the hydroxy and methyl groups.
Uniqueness
4-Hydroxy-1-methyl-7-nitroquinolin-2(1H)-one is unique due to the combination of hydroxy, methyl, and nitro groups on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
121261-05-0 |
|---|---|
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
4-hydroxy-1-methyl-7-nitroquinolin-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-4-6(12(15)16)2-3-7(8)9(13)5-10(11)14/h2-5,13H,1H3 |
Clave InChI |
GBBVXOAHXLPVCQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
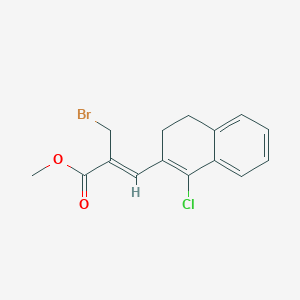
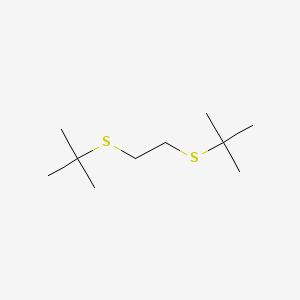
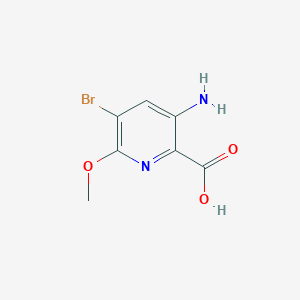
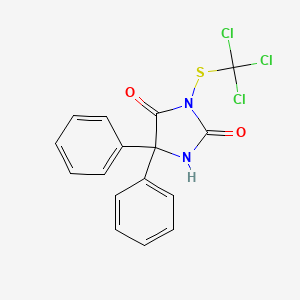
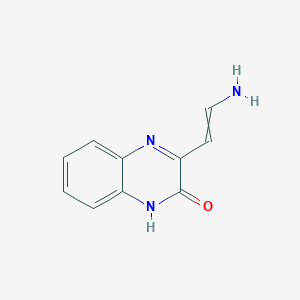
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
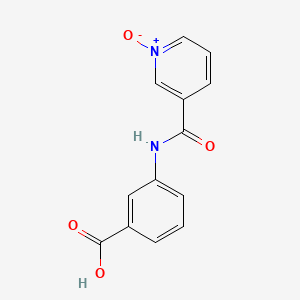
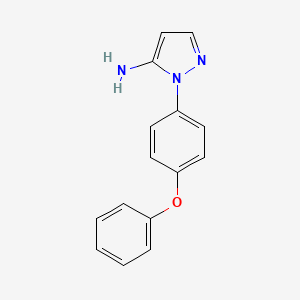
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
